ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, also known as ETC, is an important synthetic intermediate in the pharmaceutical industry. It is used as a building block for the synthesis of a wide range of drugs, such as selective serotonin reuptake inhibitors (SSRIs) and non-steroidal anti-inflammatory drugs (NSAIDs). ETC is also used in the synthesis of other organic compounds, including organic dyes and pigments, fragrances, and agricultural chemicals.
Scientific Research Applications
Chemical Synthesis Methods
- Ethyl indole-2-carboxylate and its derivatives can react with various carboxylic acids to yield ethyl 3-acylindole-2-carboxylates, which can then be easily converted to 3-acylindole. This process is effective except with strongly acidic or nitrogen-containing carboxylic acids (Murakami et al., 1985).
- A study on the Friedel-Crafts reaction of ethyl indole-2-carboxylate with acyl chlorides or acid anhydrides reveals a method to prepare ethyl 3-acylindole-2-carboxylates. The product mixture usually includes ethyl 3-, 5-, and 7-acylindole-2-carboxylates, and the yield ratios vary depending on reaction conditions and reagents (Murakami et al., 1988).
Biological Applications
- Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, a structural derivative, has been found to be a potent inhibitor of 5-lipoxygenase (5-LO) activity, suggesting potential as an anti-inflammatory therapeutic (Karg et al., 2009).
Material Science and Catalysis
- 2-Trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester, a related compound, is used in palladium-catalyzed coupling reactions to produce various 2-substituted indoles, showcasing its utility in material science and catalysis (Rossi et al., 2006).
Electrochemistry
- A study involving the electropolymerization of indole-5-carboxylic acid monomer and its subsequent chemical modifications demonstrates its utility in electrochemistry, particularly as a catalyst for oxygen reduction reactions (Yu et al., 2014).
Mechanism of Action
Target of Action
Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a bioactive aromatic compound It’s known that indole derivatives, which ethyl 5-(trifluoromethyl)indole-2-carboxylate is a part of, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 5-(trifluoromethyl)indole-2-carboxylate may affect a broad range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-5-8(12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZOLYIGTWILKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589597 | |
Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
201929-84-2 | |
Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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